molecular formula C18H29N3O2 B6639470 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea

1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea

Cat. No. B6639470
M. Wt: 319.4 g/mol
InChI Key: BDWCVXMHPZLYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea, also known as HPPH, is a chemical compound that has been the focus of scientific research due to its potential applications in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer therapies. In

Scientific Research Applications

1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been extensively studied for its potential applications in cancer treatment. It has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer therapies. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been used in preclinical studies to selectively destroy cancer cells through photodynamic therapy (PDT). PDT involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that selectively destroy cancer cells. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has also been studied for its potential applications in imaging cancer cells, as it can be labeled with a fluorescent dye for visualization.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea involves the production of reactive oxygen species upon activation by light. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is activated by light in the red region of the spectrum, which penetrates deeper into tissues than other wavelengths of light. Upon activation, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea produces singlet oxygen, which can selectively destroy cancer cells. The mechanism of action of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is highly specific to cancer cells, making it a promising candidate for targeted cancer therapies.
Biochemical and Physiological Effects
1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been shown to have low toxicity and minimal side effects in preclinical studies. It is rapidly eliminated from the body, reducing the risk of accumulation and toxicity. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has also been shown to have a low dark toxicity, meaning that it is only activated by light and does not produce reactive oxygen species in the absence of light. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea in lab experiments include its high specificity for cancer cells, low toxicity, and rapid elimination from the body. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea can be easily synthesized on a large scale, making it readily available for research purposes. However, the limitations of using 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea in lab experiments include the need for light activation, which can be difficult to control in vivo. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

For research on 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea include the development of more efficient synthesis methods, the optimization of photodynamic therapy protocols, and the exploration of new applications for 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea in cancer treatment. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has also been studied for its potential applications in imaging cancer cells, and future research could focus on improving the imaging capabilities of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea. Additionally, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea could be used in combination with other cancer therapies to enhance their effectiveness. Overall, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is a promising candidate for targeted cancer therapies and warrants further research.

Synthesis Methods

The synthesis of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea involves the reaction of 4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde with 3-hydroxypropyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the final compound, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea. The synthesis method of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is relatively simple and has been optimized for large-scale production.

properties

IUPAC Name

1-(3-hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15-5-2-3-11-21(15)14-17-8-6-16(7-9-17)13-20-18(23)19-10-4-12-22/h6-9,15,22H,2-5,10-14H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWCVXMHPZLYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(C=C2)CNC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea

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